molecular formula C18H17F4NO6S B2941073 Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate CAS No. 1023518-38-8

Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate

Cat. No. B2941073
CAS RN: 1023518-38-8
M. Wt: 451.39
InChI Key: ZDZUCIRJJHFUFR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a sulfamoyl group, a trifluoromethyl group, and two methoxy groups. These functional groups could potentially give the compound unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfamoyl, trifluoromethyl, and methoxy groups would likely have a significant impact on the compound’s structure. Unfortunately, without specific data or a crystallographic study, a detailed analysis isn’t possible .

Scientific Research Applications

Advanced Polymer Materials

A study explored the synthesis of novel arylene ether polymers with high glass-transition temperatures (Tg) using 2-trifluoromethyl-activated bisfluoro monomers, including compounds structurally related to the chemical . These polymers exhibit outstanding thermal stability, solubility in various organic solvents, and potential applications in optical materials due to their transparency and flexibility in the visible light region (Huang et al., 2007).

Synthesis of Fluorinated Compounds

Research on the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate has led to the first synthesis of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones. This highlights the compound's role in facilitating the synthesis of fluorinated organic molecules, which are of significant interest for their unique chemical properties and potential applications in pharmaceuticals and materials science (Irgashev et al., 2009).

Electrochemical Fluorination

The electrochemical fluorination of methyl(phenylthio)acetate using tetrabutylammonium fluoride (TBAF) was studied, leading to the formation of mono-fluorinated methyl 2-fluoro-2-(phenylthio)acetate. This process demonstrates the chemical's utility in selective fluorination reactions, contributing to the development of fluorinated organic compounds with potential applications in medicinal chemistry and materials science (Balandeh et al., 2017).

Difluorocarbene Generation

A study on methyl 2,2-difluoro-2-(fluorosulfonyl)acetate revealed its efficiency as a source of difluorocarbene, comparable to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). This highlights its role in generating difluorocarbene for the synthesis of difluorocyclopropane products, underlining the potential applications in organic synthesis and the development of novel fluorinated compounds (Eusterwiemann et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body. Unfortunately, without specific studies, it’s not possible to provide a detailed analysis .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

methyl 2-[2-[[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4NO6S/c1-27-14-6-10(7-17(24)29-3)16(9-15(14)28-2)30(25,26)23-13-8-11(18(20,21)22)4-5-12(13)19/h4-6,8-9,23H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZUCIRJJHFUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate

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